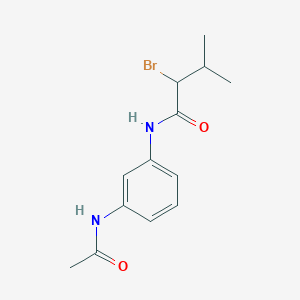
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, an acetamido group, and a methylbutanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide typically involves the bromination of an appropriate precursor, followed by acylation and amidation reactions. The general synthetic route can be summarized as follows:
Bromination: The precursor compound, such as 3-methylbutanamide, is brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions.
Acylation: The brominated intermediate is then subjected to acylation with acetic anhydride or acetyl chloride to introduce the acetamido group.
Amidation: Finally, the acylated intermediate undergoes amidation with an appropriate amine, such as aniline, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and batch reactions with rigorous quality control measures.
化学反应分析
Types of Reactions
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Products include hydroxylated, aminated, or thiolated derivatives.
Oxidation: Oxidized products such as carboxylic acids or ketones.
Reduction: Reduced products like primary or secondary amines.
科学研究应用
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The bromine atom and acetamido group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
相似化合物的比较
Similar Compounds
- 2-bromo-N-(3-acetamidophenyl)-5-fluorobenzamide
- 2-bromo-N-(3-acetamidophenyl)-6-methylpyridine-3-carboxamide
- 2-bromo-N-(3-acetamidophenyl)pyridine-4-carboxamide
Uniqueness
2-bromo-N-(3-acetamidophenyl)-3-methylbutanamide is unique due to its specific structural features, such as the presence of a methylbutanamide moiety, which distinguishes it from other similar compounds
属性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC 名称 |
N-(3-acetamidophenyl)-2-bromo-3-methylbutanamide |
InChI |
InChI=1S/C13H17BrN2O2/c1-8(2)12(14)13(18)16-11-6-4-5-10(7-11)15-9(3)17/h4-8,12H,1-3H3,(H,15,17)(H,16,18) |
InChI 键 |
CMLJWEIGIDDHIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)NC(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-chlorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B15128637.png)
![1-oxo-1H,2H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B15128638.png)
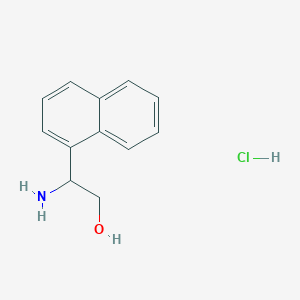
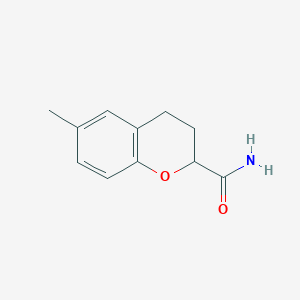
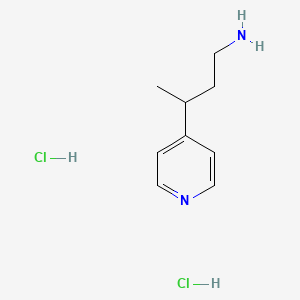
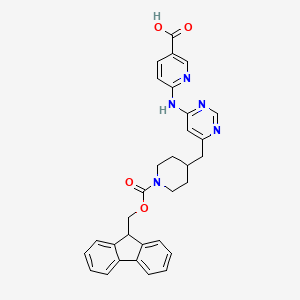
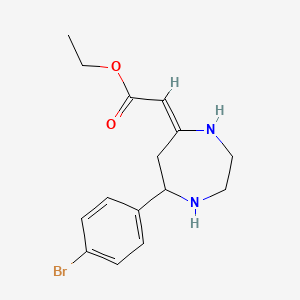
![4-amino-2-chloro-N-[3-(diethylamino)propyl]benzamide hydrochloride](/img/structure/B15128689.png)
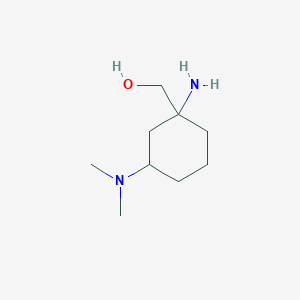
![2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15128708.png)

![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15128733.png)
